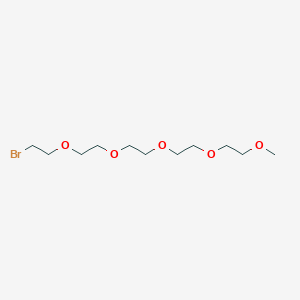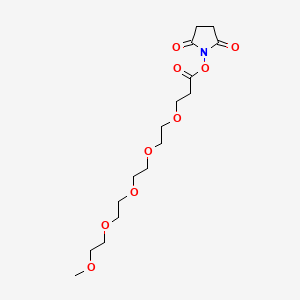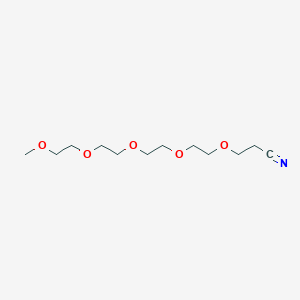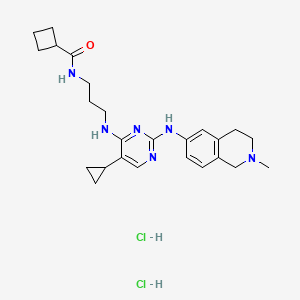
MRT68921 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRT68921 dihydrochloride is a potent inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively . It is a cell penetrant, potent, and specific inhibitor of ULK1 and ULK2 kinases in vitro .
Molecular Structure Analysis
The molecular formula of MRT68921 (dihydrochloride) is C25H36Cl2N6O . The molecular weight is 507.50 g/mol . The InChI string and the SMILES string are also provided .Chemical Reactions Analysis
MRT68921 inhibits ULK1 and ULK2 in vitro and blocks autophagy in cells . It is the most potent inhibitor of both ULK1 and ULK2 .Physical And Chemical Properties Analysis
The physical and chemical properties of MRT68921 (dihydrochloride) include a molecular weight of 507.50 g/mol and a molecular formula of C25H36Cl2N6O . Unfortunately, the search results did not provide more detailed physical and chemical properties such as boiling point, melting point, or density .Aplicaciones Científicas De Investigación
Inhibition of ULK1 in Neuroblastoma Cells
MRT68921 dihydrochloride has been used as a specific inhibitor of Unc-51-like kinase 1 (ULK1) in SH-SY5Y neuroblastoma cells . By inhibiting ULK1, it can potentially influence the growth and proliferation of these cancer cells.
Inhibition of ULK1 and ULK2 Kinases in Intrahepatic Lymphocytes
The compound has also been used as an inhibitor of ULK1 and ULK2 kinases in intrahepatic lymphocytes . This suggests potential applications in the study of liver diseases and immune responses.
Attenuation of Autophagosome Accumulation
MRT68921 dihydrochloride has been used as a ULK1 inhibitor to test its effect on attenuation of autophagosome accumulation in ubiquitin-specific peptidase 24 (USP24) knockdown containing human neuroglioma H4 cells . This could have implications for the treatment of neuroglioma.
Blocking Autophagy Induction
MRT68921 is a cell penetrant, potent and specific inhibitor of ULK1 and ULK2 kinases in vitro, which reduces ULK1 activity in cells and blocks autophagy induction . This could be useful in studying the role of autophagy in various diseases.
Study of Molecular Interactions
The compound’s molecular structure and properties make it a useful tool in the study of molecular interactions. Its solubility in water (20 mg/mL, clear ) allows for easy preparation and application in various experimental setups.
Mecanismo De Acción
Target of Action
MRT68921 (dihydrochloride) is a potent inhibitor of ULK1 and ULK2 . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initial stages of autophagy .
Mode of Action
MRT68921 (dihydrochloride) interacts with ULK1 and ULK2, inhibiting their activity . This interaction results in the blockage of autophagy in cells . The compound’s autophagy-inhibiting capacity is specifically through ULK1 .
Biochemical Pathways
MRT68921 (dihydrochloride) affects the autophagy pathway by inhibiting ULK1 and ULK2 . This leads to the accumulation of stalled early autophagosomal structures, indicating a role for ULK1 in the maturation of autophagosomes as well as initiation . Additionally, MRT68921 blocks mTOR dependent autophagy .
Pharmacokinetics
It is mentioned that mrt68921 is a cell penetrant , suggesting it can cross cell membranes and reach its target sites within cells.
Result of Action
The inhibition of ULK1 and ULK2 by MRT68921 (dihydrochloride) leads to the blockage of autophagy in cells . This results in cytotoxic effects and acts on oxidative stress signals to kill cancer cells, making it an effective tumor therapy agent .
Safety and Hazards
Direcciones Futuras
While MRT68921 shows promise as a tumor therapy agent due to its cytotoxic properties and its ability to act on oxidative stress signals to kill cancer cells , more research is needed to fully understand its potential applications and long-term effects.
Relevant Papers There are several papers that have cited the use of MRT68921 dihydrochloride . These papers span a range of topics, including the role of ULK1 in the initial stages of autophagy , the inhibition of ULK1 and ULK2 in vitro , and the blocking of mTOR-dependent autophagy .
Propiedades
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O.2ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKPLTWKINJHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MRT68921 (dihydrochloride) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

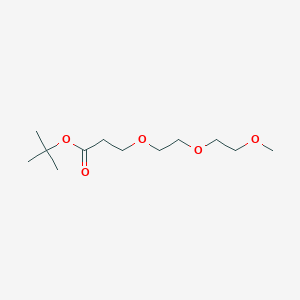
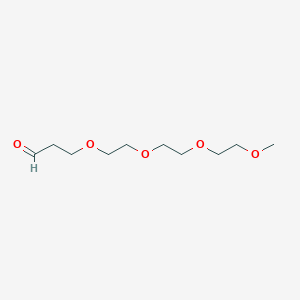
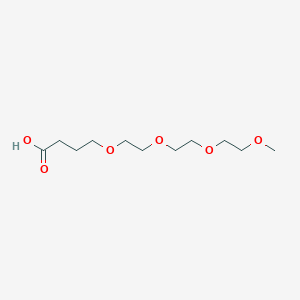
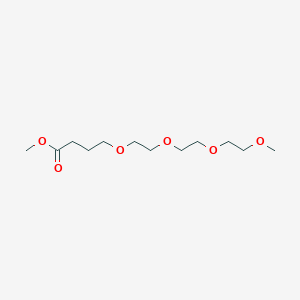
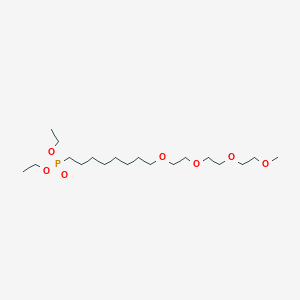
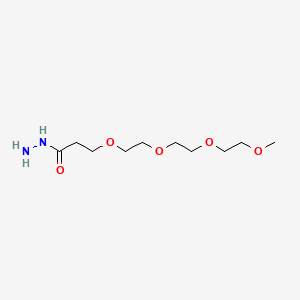

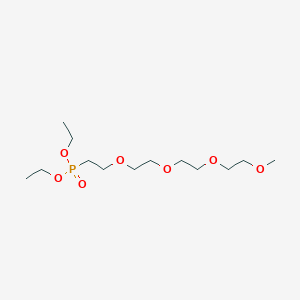
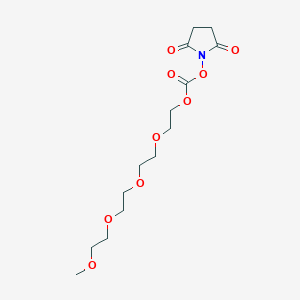
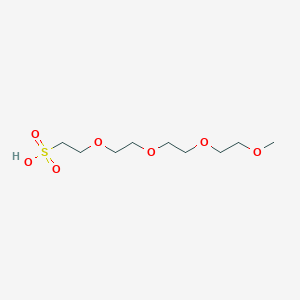
![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)
